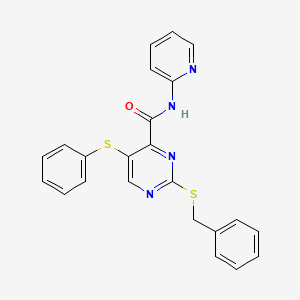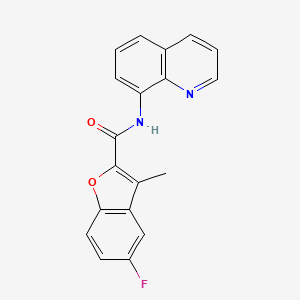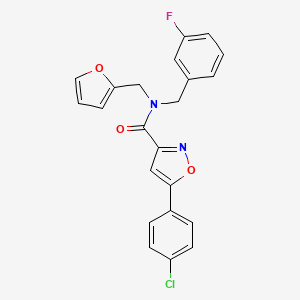![molecular formula C21H19N3O2 B11339671 N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B11339671.png)
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-N-methylfuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-METHYLFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-METHYLFURAN-2-CARBOXAMIDE typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where the benzimidazole core reacts with benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-METHYLFURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles; often in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-METHYLFURAN-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: It is used in the investigation of enzyme inhibition and receptor binding studies.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-METHYLFURAN-2-CARBOXAMIDE involves binding to specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The benzimidazole core is known to interact with various biological targets, contributing to its diverse pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole Derivatives: Similar in structure and biological activity, often used in medicinal chemistry.
Imidazole Derivatives: Known for their broad range of biological properties, including antimicrobial and anticancer activities.
Indole Derivatives: Possess diverse biological activities and are widely studied for their therapeutic potential.
Uniqueness
N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-METHYLFURAN-2-CARBOXAMIDE is unique due to its specific combination of a benzimidazole core with a furan ring, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C21H19N3O2 |
|---|---|
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
N-[(1-benzylbenzimidazol-2-yl)methyl]-N-methylfuran-2-carboxamide |
InChI |
InChI=1S/C21H19N3O2/c1-23(21(25)19-12-7-13-26-19)15-20-22-17-10-5-6-11-18(17)24(20)14-16-8-3-2-4-9-16/h2-13H,14-15H2,1H3 |
Clave InChI |
QADRJHFWCSJTJN-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=NC2=CC=CC=C2N1CC3=CC=CC=C3)C(=O)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-fluorobenzamide](/img/structure/B11339596.png)
![N-(diphenylmethyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11339600.png)
![N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11339603.png)
![1-({1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxamide](/img/structure/B11339618.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-(4-ethylphenyl)piperidine-4-carboxamide](/img/structure/B11339623.png)

![4-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B11339641.png)
![2-Phenyl-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B11339648.png)
![1-(4-Ethylphenyl)-7-fluoro-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11339654.png)

![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11339666.png)
![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11339679.png)

![2-(4-chloro-3-methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B11339698.png)
